N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides It features an allyloxy group attached to the benzene ring and an isoxazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the isoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the allyloxy group: This step involves the reaction of the benzene ring with an allyl halide in the presence of a base.
Formation of the benzamide: This final step involves the reaction of the isoxazole derivative with an amine to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group on the isoxazole ring can be reduced to an amine.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include thiols, amines, and alcohols.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Thiolates, amides, and ethers.
Scientific Research Applications
N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-hepatitis B virus agent.
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Research: It can be used as a probe to study the function of various biological pathways.
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. For example, in the context of its anti-hepatitis B virus activity, it inhibits the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), thereby reducing viral replication . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(3-Phenylisoxazol-5-yl)methanimine derivatives: These compounds have similar structural features and have been studied for their anti-hepatitis B virus activity.
(3-Phenylisoxazol-5-yl)methanol derivatives: These compounds have been synthesized using one-pot methods and have shown biological and pharmaceutical properties.
Uniqueness
N-(3-phenyl-1,2-oxazol-5-yl)-4-(prop-2-en-1-yloxy)benzamide is unique due to the presence of the allyloxy group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, its specific substitution pattern on the benzene ring and the isoxazole ring contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O3 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C19H16N2O3/c1-2-12-23-16-10-8-15(9-11-16)19(22)20-18-13-17(21-24-18)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22) |
InChI Key |
ZMCKVXCJIIVYLU-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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